molecular formula C6H6F2N2 B1592030 (3,5-Difluoropyridin-2-YL)methanamine CAS No. 771574-56-2

(3,5-Difluoropyridin-2-YL)methanamine

Cat. No.: B1592030
CAS No.: 771574-56-2
M. Wt: 144.12 g/mol
InChI Key: LZJLIHLYNKCNQW-UHFFFAOYSA-N
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Description

(3,5-Difluoropyridin-2-YL)methanamine is an organic compound with the molecular formula C6H6F2N2 It is a derivative of pyridine, where two fluorine atoms are substituted at the 3rd and 5th positions, and a methanamine group is attached to the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3,5-difluoropyridine with formaldehyde and ammonia under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of (3,5-Difluoropyridin-2-YL)methanamine may involve large-scale fluorination processes using fluorinating agents such as hydrogen fluoride or fluorine gas. The subsequent amination step can be carried out using ammonia or amine derivatives in the presence of catalysts to enhance the reaction efficiency .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: This compound can be reduced to form various amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and organometallic compounds.

Common Reagents and Conditions:

Major Products:

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Various amine derivatives.

    Substitution: Substituted pyridine derivatives with different functional groups.

Mechanism of Action

The mechanism of action of (3,5-Difluoropyridin-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of certain biological pathways . The methanamine group can form hydrogen bonds with target molecules, further influencing its biological activity.

Comparison with Similar Compounds

  • (2,6-Difluoropyridin-3-YL)methanamine
  • (5-(Pyridin-3-YL)furan-2-YL)methanamine
  • N-Methyl(5-(Pyridin-3-YL)furan-2-YL)methanamine

Comparison: (3,5-Difluoropyridin-2-YL)methanamine is unique due to the specific positioning of the fluorine atoms and the methanamine group, which confer distinct chemical and biological properties. Compared to its analogs, this compound exhibits higher stability and reactivity, making it more suitable for certain applications in medicinal chemistry and material science .

Properties

IUPAC Name

(3,5-difluoropyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H,2,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJLIHLYNKCNQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610441
Record name 1-(3,5-Difluoropyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771574-56-2
Record name 1-(3,5-Difluoropyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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